

# Synthesis of 3-Methyl-4-nitrobenzaldehyde from 3-methylbenzaldehyde

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## Compound of Interest

Compound Name: 3-Methyl-4-nitrobenzaldehyde

Cat. No.: B101905

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## Application Note: Synthesis of 3-Methyl-4-nitrobenzaldehyde

### Introduction

**3-Methyl-4-nitrobenzaldehyde** is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Its structure, featuring an aldehyde and a nitro group, allows for diverse subsequent chemical transformations. This application note details a robust protocol for the synthesis of **3-Methyl-4-nitrobenzaldehyde** via the electrophilic aromatic substitution (nitration) of 3-methylbenzaldehyde. The methyl group of the starting material acts as an ortho-para director, while the aldehyde group is a meta-director. The combined influence of these groups preferentially directs the incoming electrophile (the nitronium ion,  $\text{NO}_2^+$ ) to the position para to the methyl group and meta to the aldehyde group. The nitronium ion is generated in situ from a mixture of concentrated nitric acid and sulfuric acid.<sup>[1]</sup> This protocol emphasizes strict temperature control to minimize the formation of by-products and ensure a high yield of the desired product.

### Reaction Scheme

### Detailed Experimental Protocol

This protocol is adapted from established procedures for the nitration of benzaldehyde derivatives.<sup>[2][3][4]</sup>

## Materials and Equipment

### Reagents:

- 3-Methylbenzaldehyde ( $\text{C}_8\text{H}_8\text{O}$ , MW: 120.15 g/mol , CAS: 620-23-5)
- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ , 98%)
- Fuming Nitric Acid ( $\text{HNO}_3$ , ~70%)
- Ice (from deionized water)
- Sodium Bicarbonate ( $\text{NaHCO}_3$ )
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ ) or Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Toluene
- Petroleum Ether (60-80 °C)
- Deionized Water

### Equipment:

- Three-neck round-bottom flask (250 mL)
- Dropping funnel
- Magnetic stirrer and stir bar
- Internal thermometer
- Ice-salt bath
- Büchner funnel and suction flask
- Separatory funnel
- Beakers

- Rotary evaporator
- Standard laboratory glassware

## Preparation of the Nitrating Mixture

**CAUTION:** Concentrated sulfuric acid and nitric acid are extremely corrosive and strong oxidizing agents. Handle them with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The mixing process is highly exothermic.

- Place the 250 mL three-neck flask in an ice-salt bath to maintain a low temperature.
- To the flask, add 40 mL of concentrated sulfuric acid.
- Begin stirring and allow the acid to cool to below 5 °C.
- Carefully and slowly add 10 mL of fuming nitric acid to the sulfuric acid using a dropping funnel over a period of 15-20 minutes.<sup>[4]</sup>
- Ensure the temperature of the mixture is maintained between 0-10 °C throughout the addition.<sup>[2][4]</sup> This resulting solution is the nitrating mixture.

## Nitration Reaction

- In a separate beaker, dissolve 5.0 g (41.6 mmol) of 3-methylbenzaldehyde in 10 mL of concentrated sulfuric acid. Cool this solution in an ice bath.
- Slowly add the 3-methylbenzaldehyde solution to the cold nitrating mixture dropwise using a dropping funnel over approximately 30-45 minutes.
- Meticulously maintain the internal reaction temperature between 5 °C and 15 °C during the addition.<sup>[2]</sup> Higher temperatures can lead to the formation of dinitrated by-products.<sup>[2]</sup>
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 60-90 minutes to ensure the reaction goes to completion.

## Work-up and Isolation

- Carefully pour the reaction mixture onto a beaker containing approximately 200 g of crushed ice with constant manual stirring.[4][5] A yellow solid precipitate of the crude product will form.
- Allow the ice to melt completely, then collect the crude product by vacuum filtration using a Büchner funnel.
- Wash the solid precipitate thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This removes residual acids.
- To further neutralize, suspend the crude product in 100 mL of a 5% sodium bicarbonate solution, stir for 15 minutes, and then filter again.[2][4] Wash the final solid with cold deionized water and press it as dry as possible on the funnel.

## Purification

- The crude **3-Methyl-4-nitrobenzaldehyde** can be purified by recrystallization.
- Dissolve the dried crude product in a minimal amount of hot toluene.
- Slowly add petroleum ether (60-80 °C) until the solution becomes turbid.[4]
- Warm the mixture slightly until it becomes clear again, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.
- Collect the purified light-yellow crystals by vacuum filtration and dry them in a desiccator. A yield of approximately 93% has been reported for similar procedures.[6][7]

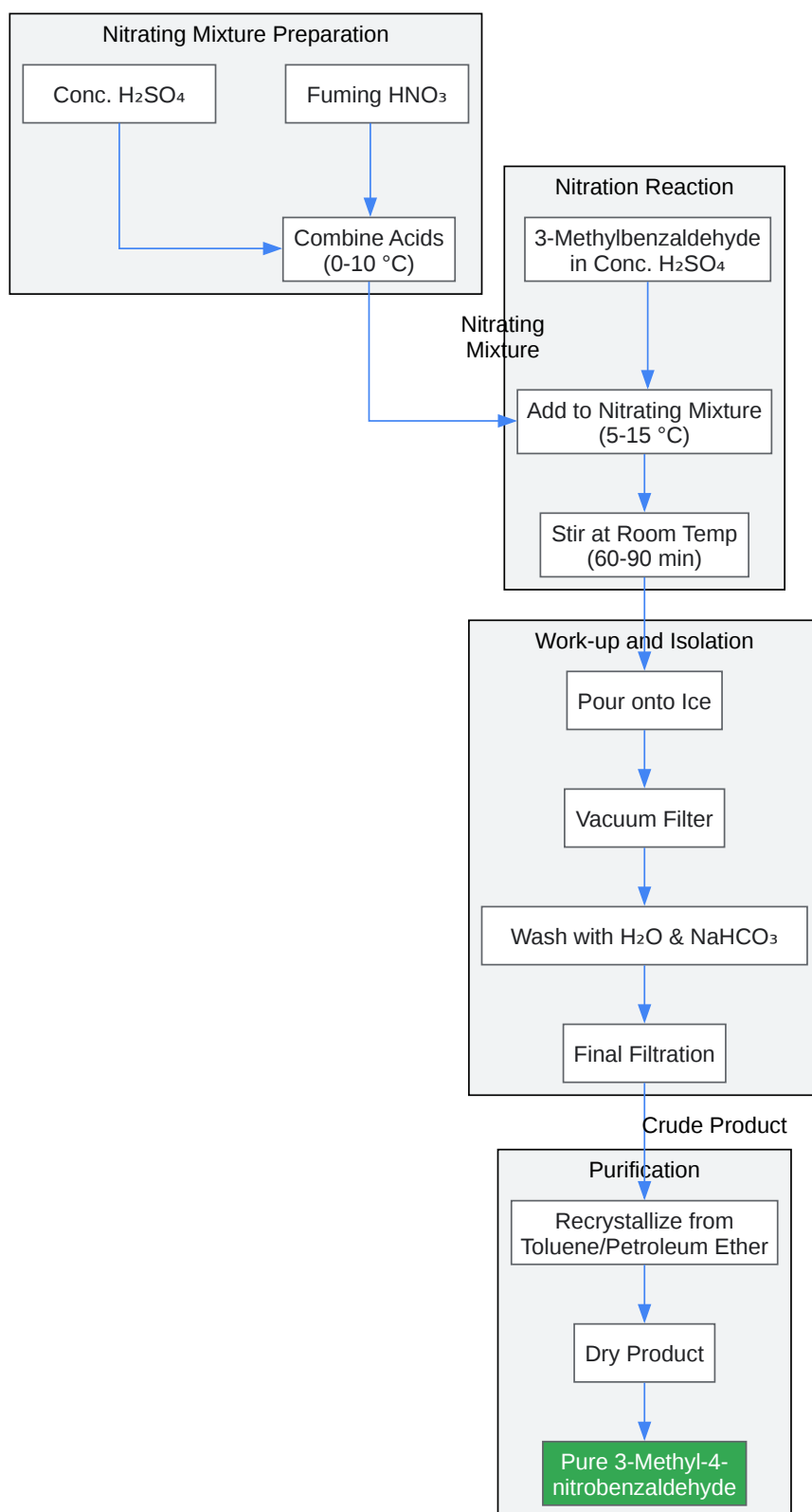
## Data Summary and Characterization

The following table summarizes the quantitative data for the synthesis.

| Parameter  | Value   |
|--|---|
| Reagents   |   |
| 3-Methylbenzaldehyde                               | 5.0 g (41.6 mmol)   |
| Conc. Sulfuric Acid                                | 40 mL + 10 mL   |
| Fuming Nitric Acid                                 | 10 mL   |
| Reaction Conditions                                |   |
| Nitrating Mixture Temp.                            | 0-10 °C   |
| Reactant Addition Temp.                            | 5-15 °C[2]  |
| Reaction Time (Room Temp.)                         | 60-90 minutes   |
| Product Information                                |   |
| Product Name                                       | 3-Methyl-4-nitrobenzaldehyde  |
| Chemical Formula                                   | C <sub>8</sub> H <sub>7</sub> NO <sub>3</sub>                                 |
| Molecular Weight                                   | 165.15 g/mol [8]  |
| Theoretical Yield                                  | ~6.87 g   |
| Appearance   | Milky white to light-yellow crystalline solid[6][7]                           |
| Characterization Data                              |   |
| <sup>1</sup> H NMR (300 MHz, CDCl <sub>3</sub> ) δ | 10.12 (s, 1H), 8.07 (d, 1H), 7.85 (m, 2H), 2.66 (s, 3H)[6][7]                 |
| IR (KBr, cm <sup>-1</sup> )                        | 1702 (C=O), 1518 (NO <sub>2</sub> , asym), 1361 (NO <sub>2</sub> , sym)[6][7] |

## Visual Workflow and Diagrams

The logical flow of the experimental protocol is outlined in the diagram below.



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Caption: Workflow for the synthesis of **3-Methyl-4-nitrobenzaldehyde**.

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## References

- 1. westfield.ma.edu [westfield.ma.edu]
- 2. benchchem.com [benchchem.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 6. 3-METHYL-4-NITROBENZALDEHYDE | 18515-67-8 [chemicalbook.com]
- 7. 3-METHYL-4-NITROBENZALDEHYDE CAS#: 18515-67-8 [amp.chemicalbook.com]
- 8. 3-Methyl-4-nitrobenzaldehyde | C<sub>8</sub>H<sub>7</sub>NO<sub>3</sub> | CID 11194528 - PubChem [pubchem.ncbi.nlm.nih.gov]
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